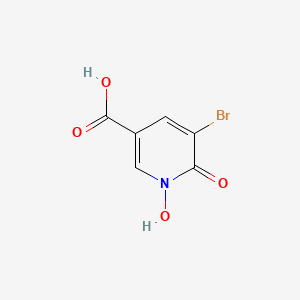

5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid

Description

5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a bromine atom at position 5, a hydroxyl group at position 1, an oxo group at position 6, and a carboxylic acid moiety at position 3. Its molecular formula is C₇H₄BrNO₄, though variations in substituents can alter this (e.g., methyl groups in analogs) .

Properties

IUPAC Name |

5-bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4/c7-4-1-3(6(10)11)2-8(12)5(4)9/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZYOIPXBRIAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1C(=O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid typically involves the bromination of a suitable pyridine precursor followed by oxidation and carboxylation reactions. One common method involves the bromination of 1-hydroxy-6-oxopyridine-3-carboxylic acid using bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-bromo-6-oxopyridine-3-carboxylic acid, while nucleophilic substitution of the bromine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid serves as a critical intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential to target specific enzymes or receptors involved in various diseases. For instance, compounds derived from this acid have shown promising anticancer activity against human lung adenocarcinoma (A549) cells. Structure-activity relationship studies indicate that modifications to the compound can enhance its efficacy against cancer cells while minimizing toxicity to normal cells .

Case Study: Anticancer Activity

Research has demonstrated that certain derivatives of 5-bromo compounds exhibit significant cytotoxicity against A549 cells. For example, the incorporation of specific substituents on the phenyl ring has resulted in enhanced anticancer properties, with some compounds reducing cell viability to as low as 61% compared to untreated controls . This highlights the potential of 5-bromo derivatives in developing novel anticancer therapies.

Biochemical Assays

In biochemical research, this compound is employed to study enzyme activity and protein interactions. Its ability to modulate enzyme functions makes it an essential tool for understanding biochemical pathways.

Case Study: Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, thus providing insights into potential therapeutic targets for metabolic disorders .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial settings, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of various chemical derivatives that are crucial for agricultural applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biological pathways depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs differing in substituent positions, functional groups, or ring modifications. Below is a detailed analysis supported by data tables.

Substituted Pyridinecarboxylic Acids

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Methyl Substitution: The 2-methyl analog (CID 53430766) exhibits increased molecular weight (C₇H₆BrNO₃ vs.

- Halogen Variation : Replacing the hydroxyl group with chlorine (5-bromo-6-chloro analog) introduces a second halogen, which could enhance binding to electron-deficient targets in agrochemicals .

Functional Group Modifications

Table 2: Derivatives with Modified Functional Groups

Key Observations :

- Esterification : The methyl ester derivative (CAS 153888-47-2) improves stability during storage and reactions, though it requires hydrolysis to regenerate the active carboxylic acid .

- Amino and Methoxy Groups: The 2-methoxy-6-methylamino analog demonstrates how electron-donating groups (e.g., NHCH₃) can modulate electronic properties for targeted drug delivery .

Biological Activity

5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom, a hydroxyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances the compound's ability to interact with biological targets through various mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

These interactions are facilitated by the compound's unique chemical structure, which allows it to engage with biological molecules effectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings from research on its anticancer activity:

| Study | Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | A549 (lung adenocarcinoma) | 15 | Significant reduction in viability |

| Study 2 | HeLa (cervical cancer) | 20 | Moderate cytotoxicity |

| Study 3 | MCF7 (breast cancer) | 25 | Reduced cell proliferation |

In these studies, the compound exhibited dose-dependent cytotoxic effects, with lower IC50 values indicating higher potency against cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including multidrug-resistant pathogens. The following table details its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 32 | Bactericidal |

| Staphylococcus aureus | 16 | Bacteriostatic |

| Klebsiella pneumoniae | 64 | Bactericidal |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 cells, treatment with this compound resulted in a significant decrease in cell viability after 24 hours. The study compared the effects with cisplatin, a standard chemotherapy drug, demonstrating that the compound induced apoptosis more effectively at certain concentrations .

Case Study 2: Antimicrobial Action

Another investigation assessed the efficacy of this compound against Staphylococcus aureus. The results indicated that it inhibited bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant strains .

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid?

Methodological Answer:

- Spectroscopic Characterization : Use -NMR and -NMR to confirm the substitution pattern and functional groups. IR spectroscopy can validate hydroxyl and carbonyl stretches.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., >95% purity thresholds, as seen in similar brominated pyridinecarboxylic acids) .

- Melting Point Validation : Compare experimental melting points with literature values (e.g., 178–180°C for structurally related 5-Bromo-3-pyridinecarboxylic acid) .

Q. How can synthesis protocols for this compound be optimized to minimize byproducts?

Methodological Answer:

- Stepwise Bromination : Introduce bromine at the pyridine ring early to avoid competing reactions.

- pH and Temperature Control : Maintain pH <3 during carboxylation to prevent decarboxylation. Use low-temperature recrystallization (e.g., 0–6°C storage conditions for brominated analogs) .

- Byproduct Monitoring : Employ thin-layer chromatography (TLC) with iodine visualization to track intermediates, inspired by custom synthesis workflows for brominated heterocycles .

Q. What safety precautions are critical when handling brominated carboxylic acids?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Storage : Store at 0–6°C for stability, as recommended for brominated compounds with similar reactivity .

- Emergency Protocols : Follow GHS guidelines for brominated aromatics, including immediate medical consultation for exposure .

Q. Which solvent systems are effective for recrystallizing brominated pyridinecarboxylic acids?

Methodological Answer:

- Solvent Selection : Use dimethyl sulfoxide (DMSO)/water mixtures for high solubility at elevated temperatures and gradual cooling to induce crystallization.

- Purity Validation : Confirm crystallized product purity via HPLC (>95% threshold, as in ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Model electron density maps and Fukui indices to identify electrophilic sites. Input SMILES notations (e.g., from structurally similar compounds in ) into software like Gaussian or ORCA .

- Transition-State Analysis : Compare calculated activation energies with experimental kinetic data to validate predictions.

Q. How to resolve discrepancies in reported solubility data for brominated pyridinecarboxylic acids?

Methodological Answer:

- Controlled Replication : Repeat solubility tests in deuterated solvents (e.g., DMSO-d) under standardized temperatures.

- Advanced Techniques : Use differential scanning calorimetry (DSC) to study phase transitions and identify polymorphic forms .

Q. What strategies address contradictions in catalytic activity data for cross-coupling reactions?

Methodological Answer:

- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and bases to isolate critical parameters.

- Mechanistic Probes : Employ kinetic isotope effects (KIE) or in situ IR spectroscopy to track reaction pathways, guided by research models in .

Q. How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

Q. What approaches study tautomeric equilibrium in solution?

Methodological Answer:

Q. How to reconcile theoretical vs. experimental pKa values for polyfunctional bromo-hydroxy acids?

Methodological Answer:

- Multi-Technique Validation : Combine potentiometric titrations with UV-Vis spectroscopy to account for solvent effects.

- Ionic Strength Adjustments : Use constant ionic media (e.g., 0.1 M KCl) to minimize activity coefficient variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.